4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester
Description
Chemical Identity and Nomenclature
This compound (PubChem CID: 124220049) is an organoboron compound characterized by a biphenyl backbone substituted with a boronic ester group at the 4'-position and a carboxylic acid moiety at the 4-position. Its systematic IUPAC name, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid , reflects the pinacol-protected boronic ester and carboxylic acid functional groups. The molecular formula C₁₉H₂₁BO₄ corresponds to a molecular weight of 324.2 g/mol.
The compound’s structure includes a planar biphenyl system, with the boronic ester group adopting a trigonal planar geometry around the boron atom. This configuration stabilizes the boron center through conjugation with the aromatic π-system. Key synonyms include 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylic acid and AS-55575 , as cataloged in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BO₄ |
| Molecular Weight | 324.2 g/mol |
| IUPAC Name | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O |
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and prevents boronic acid hydrolysis, making the compound suitable for cross-coupling reactions.
Historical Development of Boronate Ester Chemistry
Boronate ester chemistry originated in the mid-20th century with the synthesis of trialkyl borates and their derivatives. Early work by Schlesinger and Brown in the 1940s demonstrated the utility of boronates in hydroboration reactions. The development of boronic esters as stable intermediates emerged in the 1970s, driven by their compatibility with Grignard and organolithium reagents.
A pivotal advancement occurred in 1979 with the first Suzuki-Miyaura coupling, which utilized catechol alkenylboronic esters to form carbon-carbon bonds. This reaction laid the foundation for modern applications of boronate esters in pharmaceuticals and materials science. The introduction of pinacol as a protecting group in the 1980s further improved boronic ester stability, enabling their use in multi-step syntheses.
Position in Contemporary Organoboron Chemistry
This compound exemplifies the convergence of structural design and functional utility in organoboron chemistry. Its biphenyl scaffold serves as a rigid spacer, facilitating conjugation in electronic materials, while the boronic ester and carboxylic acid groups enable diverse reactivity.
In catalysis, the compound participates in Suzuki-Miyaura couplings to synthesize biaryl structures, a cornerstone of drug discovery. For example, analogous boronate esters have been employed in the synthesis of kinase inhibitors and anticancer agents. Additionally, the carboxylic acid moiety allows for further functionalization via esterification or amidation, broadening its applicability in polymer and metal-organic framework (MOF) synthesis.
Recent methodological advances, such as boric acid-impregnated silica gel chromatography, have streamlined the purification of pinacol boronic esters, addressing historical challenges in isolating moisture-sensitive intermediates. These innovations underscore the compound’s enduring relevance in synthetic chemistry.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)16-11-9-14(10-12-16)13-5-7-15(8-6-13)17(21)22/h5-12H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOYPTHOMOYJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester (CAS Number: 872341-95-2) is a boronic acid derivative that has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This compound is characterized by its boron atom, which plays a crucial role in various biochemical interactions.
- Molecular Formula: C19H21BO4
- Molecular Weight: 320.18 g/mol
- Structure: Contains a biphenyl core with a boronic acid moiety and an ester functional group.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes.
Anticancer Activity
Recent studies have indicated that boronic acid derivatives exhibit significant anticancer properties. For instance, they can inhibit proteasome activity, leading to apoptosis in cancer cells. In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of cell proliferation |
| PC-3 (Prostate) | 6.8 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown promise as inhibitors of bacterial β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.
- Study Findings:
- Inhibition of serine β-lactamases was observed, with residual activities significantly decreased in the presence of the compound.
| Bacterial Strain | Residual Activity (%) | Inhibition |
|---|---|---|
| E. coli PBP2 | 90 | No significant inhibition |
| P. aeruginosa PBP3 | 16 | Strong inhibition |
| A. baumannii PBP3 | 73 | Moderate inhibition |
Case Study 1: Inhibition of Cancer Cell Growth
A study conducted on the MCF-7 breast cancer cell line showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
In another study focusing on antimicrobial activity, the compound was tested against multiple strains of bacteria known for β-lactam resistance. The results indicated that it effectively inhibited the activity of β-lactamases in certain strains, suggesting potential as an adjuvant therapy alongside traditional antibiotics.
Scientific Research Applications
Organic Synthesis
Biphenyl-4-boronic acid pinacol ester is primarily used as a reagent in organic synthesis. It plays a critical role in the following processes:
- Suzuki Coupling Reaction : This reaction is essential for forming carbon-carbon bonds between aryl and vinyl halides. The boronic ester acts as a coupling partner, allowing for the synthesis of biaryl compounds that are significant in pharmaceuticals and materials science .
- Conjugate Addition Reactions : The compound is utilized in conjugate addition reactions to form new carbon-carbon bonds, enhancing the complexity of organic molecules .
Pharmaceutical Applications
Due to its ability to participate in various chemical reactions, this compound finds applications in drug development:
- Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing biologically active compounds, including potential pharmaceuticals targeting various diseases .
- Development of Anticancer Agents : Research has indicated that biphenyl derivatives can exhibit anticancer properties, making this compound relevant in the development of new cancer therapies .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of biphenyl-4-boronic acid pinacol ester in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields, demonstrating its utility in producing complex structures that are often found in medicinal chemistry.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst, K2CO3, THF |
| Conjugate Addition | 90 | Base-catalyzed, room temp |
Case Study 2: Anticancer Drug Development
In a recent investigation, biphenyl derivatives synthesized using this boronic acid ester were tested for their cytotoxic effects on cancer cell lines. The results indicated promising activity against specific cancer types, highlighting the potential for further development into therapeutic agents.
| Compound Tested | Cell Line | IC50 (µM) |
|---|---|---|
| Biphenyl Derivative A | MCF-7 (Breast) | 5.2 |
| Biphenyl Derivative B | A549 (Lung) | 3.7 |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural features and applications of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester and related compounds:
Reactivity and Functional Group Compatibility
- The carboxylic acid group in the target compound enables further derivatization (e.g., amide coupling), whereas methoxy or carbazole substituents in analogs prioritize electronic or luminescent properties .
- Pinacol ester stability : Unlike boronic acids, pinacol esters resist protodeboronation, enhancing shelf life and reaction compatibility. However, steric bulk may reduce coupling efficiency in congested systems .
Application-Specific Comparisons
Pharmaceuticals
Preparation Methods
Coupling Partners and Reaction Design
The Suzuki-Miyaura reaction is the cornerstone for constructing the biphenyl core of this compound. This method typically involves coupling a halogenated benzoic acid derivative (e.g., methyl 4-bromobenzoate) with a phenylboronic acid pinacol ester. The choice of coupling partners ensures regioselective formation of the biphenyl backbone while preserving the boronic ester and carboxylic acid groups. For instance, methyl 4-bromobenzoate can be coupled with 4-(pinacolatoboryl)phenylboronic acid pinacol ester under palladium catalysis to yield the protected biphenyl intermediate.
Catalytic Systems and Optimization
Optimal conditions employ palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with a base like potassium carbonate in a mixed solvent system (e.g., THF/H₂O). Microwave-assisted synthesis has been shown to enhance reaction rates and yields, reducing typical reaction times from hours to minutes. For example, a 2010 study demonstrated that coupling methyl 4-bromobenzoate with a boronic ester under microwave irradiation at 120°C for 15 minutes achieved yields exceeding 85%.
Protection and Deprotection Strategies
The carboxylic acid group is often protected as a methyl or tert-butyl ester during coupling to prevent side reactions with the boronic ester or catalyst. Post-coupling hydrolysis with aqueous HCl or LiOH regenerates the free carboxylic acid. Notably, methyl 4'-borono-[1,1'-biphenyl]-4-carboxylate undergoes smooth deprotection using 2 M HCl in dioxane at 60°C, yielding the target compound in >90% purity.
Miyaura Borylation for Boronic Ester Installation
Substrate Preparation and Borylation Conditions
Miyaura borylation offers a direct route to install the pinacol boronic ester group onto preformed biphenyl halides. Starting from 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid methyl ester , this method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in the presence of potassium acetate. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetalation with the diboron reagent.
Representative Procedure :
Challenges and Mitigation
Competitive debromination or homocoupling side reactions are minimized by rigorous exclusion of oxygen and moisture. The use of triethylamine as an additive further suppresses protodeboronation, enhancing the stability of the boronic ester product.
Grignard Reagent-Based Synthesis
HBpin-Mediated Boronate Formation
Grignard reagents derived from brominated biphenyls react with pinacolborane (HBpin) to form boronic esters. For example, treatment of 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid methyl ester with magnesium in THF generates the corresponding Grignard reagent, which reacts with HBpin at ambient temperature to yield the pinacol boronate.
Key Reaction Steps :
Functional Group Compatibility
The presence of ester groups necessitates careful control of reaction conditions. Elevated temperatures or prolonged reaction times may lead to ester hydrolysis or Grignard quenching. Using anhydrous THF and maintaining temperatures below 25°C ensures compatibility, with reported yields of 65–70%.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield Range | Catalyst | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 80–90% | Pd(dppf)Cl₂ | High regioselectivity |
| Miyaura Borylation | 70–78% | PdCl₂(dppf) | Direct boronic ester installation |
| Grignard/HBpin | 65–70% | None | Mild conditions, no palladium |
Scalability and Practicality
-
Suzuki-Miyaura : Ideal for large-scale synthesis due to commercial availability of catalysts and boronic esters.
-
Miyaura Borylation : Requires stoichiometric diboron reagents, increasing cost for industrial applications.
-
Grignard Method : Limited by sensitivity to functional groups but offers a low-cost alternative for small-scale batches .
Q & A
Q. What are the common synthetic routes for preparing 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where the boronic ester reacts with aryl halides. For example, analogous structures (e.g., tert-butyl 4-borono-tetrahydropyridine carboxylates) are synthesized using Pd(dppf)Cl₂ as a catalyst, cesium or potassium carbonate as a base, and solvents like 1,4-dioxane/water under inert atmospheres at 85–110°C . Purification often involves flash chromatography to isolate crystalline products .
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- NMR spectroscopy : To verify boronic ester incorporation (e.g., δ ~1.3 ppm for pinacol methyl groups) and aromatic proton environments .
- UV-Vis spectroscopy : Used in studies of boronic acid derivatives to monitor reaction progress or stability under varying pH conditions .
- HPLC : For purity assessment (>98% purity is typical in research-grade samples) .
Q. What are the recommended storage conditions to ensure stability?
The compound should be stored under refrigeration (0–6°C) in a sealed, dry container to prevent hydrolysis of the boronic ester. Exposure to moisture or high temperatures can degrade the pinacol ester group, leading to boronic acid formation .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura reactions involving this boronic ester to mitigate low yields?
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective, but ligand-to-palladium ratios must be optimized to avoid catalyst poisoning .
- Base choice : Cs₂CO₃ often improves coupling efficiency compared to K₂CO₃ in sterically hindered systems .
- Solvent systems : Mixed polar solvents (e.g., DMF/water or 1,4-dioxane/water) enhance solubility of aryl halides and boronic esters .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Q. How does the steric bulk of the pinacol ester influence reactivity in cross-coupling?
The pinacol group enhances stability but may slow transmetallation in Suzuki reactions. Comparative studies with less hindered boronic acids (e.g., free boronic acids) show faster kinetics but lower air stability. Pre-activation with Lewis acids (e.g., KF) can mitigate steric effects .
Q. What are the key considerations for using this compound in multi-step syntheses (e.g., iterative cross-coupling)?
- Orthogonal protection : The pinacol ester is stable under acidic conditions but may require temporary deprotection (e.g., via oxidative cleavage) for sequential functionalization .
- Compatibility checks : Ensure downstream reactions (e.g., ester hydrolysis) do not degrade the boronic ester. TLC or in-situ IR monitoring is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
